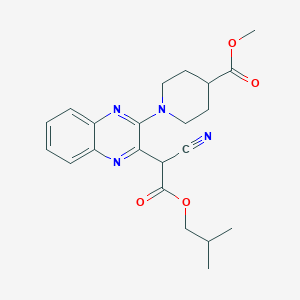

![molecular formula C12H15ClF3N B2942836 (1-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropyl) methanamine hydrochloride CAS No. 2251053-86-6](/img/structure/B2942836.png)

(1-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropyl) methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Scientific Research Applications

Cyclopropenone Oximes and Isocyanates Interaction

- Research on Cyclopropenone Oximes : Studies have explored the preparation of cyclopropenone oximes and their reactions with isocyanates, resulting in the formation of diazaspiro[2.3]hexenones. This research illustrates the synthetic versatility of cyclopropyl derivatives in producing heterocyclic compounds, which could have implications in material science or pharmaceutical development (H. Yoshida et al., 1988).

Cyclization of Amines

- Synthesis of Tetrahydro-β-carbolines : The action of trifluoroacetic acid on enamines derived from tryptamine has been used to synthesize 1,1-disubstituted 1,2,3,4-tetrahydro-β-carbolines. This research demonstrates the potential for creating complex cyclic structures from simpler amines, which could be relevant for the synthesis of bioactive molecules (A. Kirkpatrick & J. MacLaren, 1983).

Deamination and Cyclization Reactions

- Deamination of Cyclopropylamines : Investigations into the deamination of trans-2-methyl- and 2-phenylcyclopropylamine hydrochlorides have highlighted the formation of allylic chlorides. Such studies contribute to our understanding of the reactivity of cyclopropylamines and could inform the development of new synthetic pathways for pharmaceuticals (K. B. Wiberg & Carmen G. Österle, 1999).

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a trifluoromethyl group, are often used in medicinal chemistry due to their ability to modulate the properties of bioactive molecules .

Mode of Action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. The trifluoromethyl group is often used to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and interact with intracellular targets .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s stability and bioavailability .

Result of Action

Compounds with similar structures have been shown to have diverse biological activities .

properties

IUPAC Name |

[1-[[2-(trifluoromethyl)phenyl]methyl]cyclopropyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-4-2-1-3-9(10)7-11(8-16)5-6-11;/h1-4H,5-8,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKDEOBWWBGUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2C(F)(F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2942754.png)

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2942755.png)

![N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942756.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone](/img/structure/B2942760.png)

![1-(4-fluorophenyl)-5-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2942763.png)

![N-[(4-fluorophenyl)methyl]-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2942765.png)

![N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942766.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942769.png)